H-Ala-afc trifluoroacetate salt

Descripción general

Descripción

H-Ala-AFC (cas# 126910-31-4) is a compound useful in organic synthesis.

Aplicaciones Científicas De Investigación

Environmental Impact and Toxicity

- Trifluoroacetic acid (TFA), a component of H-Ala-afc trifluoroacetate salt, is a breakdown product of several hydrochlorofluorocarbons and hydrofluorocarbons. It is produced naturally and synthetically, and used in the chemical industry. TFA salts are stable and accumulate in the environment, especially in oceans. Although TFA and its salts are considered low to moderately toxic, their long environmental lifetime and uncertain sources warrant continued attention (Solomon et al., 2016).

Peptide Nanotube Formation

- The trifluoroacetate salt of the short peptide (ala)6-lys (A6K) in water can form hollow nanotubes. These nanotubes are stabilized by the charge and have a large aspect ratio, forming an ordered phase that is possibly nematic (Bucak et al., 2009). Additionally, (ala)6lys trifluoroacetate self-assembles in water into long, hollow nanotubes, forming an ordered nematic or hexagonal phase. This structure suggests potential applications in nanotechnology and materials science (Cenker et al., 2011).

Wastewater Treatment

- In wastewater treatment, aluminum salt coagulants, including Ala, play a significant role. Different speciations of these coagulants, such as monomer and oligomeric state aluminum, have varying effects on sludge dewatering performance. The study suggests a novel approach to improving sludge dewatering by controlling aluminum speciation (Cao et al., 2016).

Applications in Alkaline Fuel Cells

- Alkaline fuel cells (AFCs) have potential benefits in energy systems, and the use of salts like trifluoroacetate in AFCs could influence their efficiency and sustainability. Research suggests that the correct balance of salt concentration is vital for optimal performance and long-term stability of AFCs (Adams et al., 2008).

Photodynamic Therapy

- This compound's components, such as 5-aminolevulinic acid (ALA), are used in photodynamic therapy. ALA-containing dendrimers have been developed as macromolecular prodrugs for this therapy, showing potential in the treatment of cancer (Battah et al., 2001).

Cardioprotection Studies

- Studies have shown that combinations involving ALA, a component of this compound, can protect cardiomyocytes from hypoxia-induced apoptosis. This suggests potential applications in cardiovascular therapies (Zhao et al., 2016).

Cancer Detection

- In the field of cancer detection, components of this compound, such as ALA, have been used to enhance the detection of cancer cells in voided urine, demonstrating its potential in non-invasive cancer diagnostics (Nakai et al., 2017).

Synthesis of Fluorinated Compounds

- The trifluoroacetate component is used in the synthesis of fluorinated organic molecules. This demonstrates its role in creating compounds for industrial and research applications (Riofski et al., 2013).

Kinetics of Peptide Formation

- The kinetics of diketopiperazine formation from H-Ala-Pro-NH2, using its trifluoroacetate salt, have been investigated in various solvents. This research has implications in understanding peptide synthesis and stability (Capasso & Mazzarella, 1999).

Toxicity Assessment

- Studies assessing the toxicity of trifluoroacetic acid, a component of this compound, have shown that it does not appear to have the same level of toxicity as hydrofluoric acid, which is important for safety in industrial and laboratory settings (Sun & Corbett, 2017).

Mecanismo De Acción

Target of Action

H-Ala-afc trifluoroacetate salt is a complex compound with multiple potential targets. The primary target of this compound is the liver, where it can induce mild liver hypertrophy . It’s also suggested that trifluoroacetate (TFA), a component of the compound, is a weak peroxisome proliferator in rats .

Mode of Action

It’s known that tfa, a component of the compound, can induce acute toxicity, although its potential to do so is very low . It’s also suggested that TFA interacts with its targets in the liver, leading to mild liver hypertrophy .

Biochemical Pathways

It’s suggested that tfa, a component of the compound, can affect the liver’s biochemical pathways, leading to mild liver hypertrophy .

Pharmacokinetics

It’s known that tfa, a component of the compound, is highly water-soluble and present in water bodies at low concentrations . This suggests that the compound may have good bioavailability.

Result of Action

It’s suggested that tfa, a component of the compound, can induce mild liver hypertrophy .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. For example, TFA, a component of the compound, has been detected in ocean and rainwater at most sampling sites, including remote areas and deep ocean waters . This suggests that the compound’s action can be influenced by environmental factors such as the pH levels of environmental media .

Propiedades

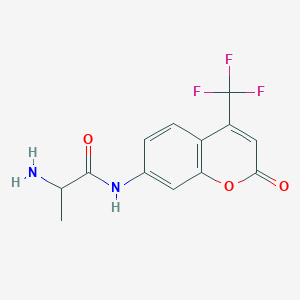

IUPAC Name |

2-amino-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O3/c1-6(17)12(20)18-7-2-3-8-9(13(14,15)16)5-11(19)21-10(8)4-7/h2-6H,17H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLSUKMEFPGXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

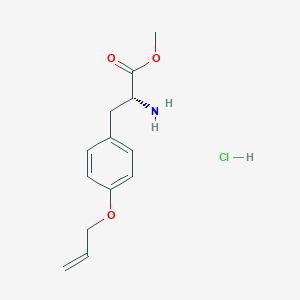

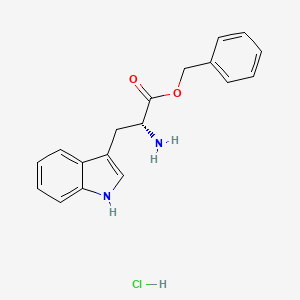

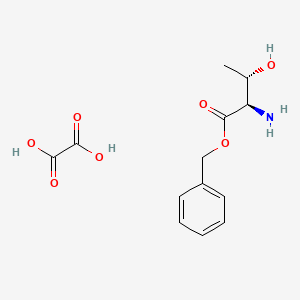

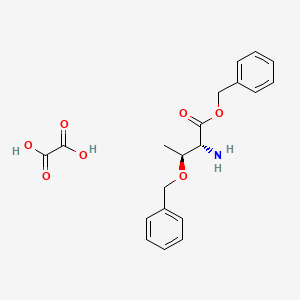

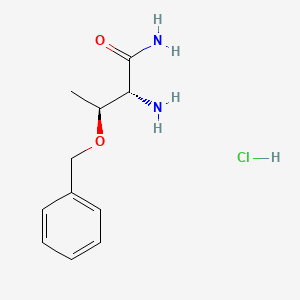

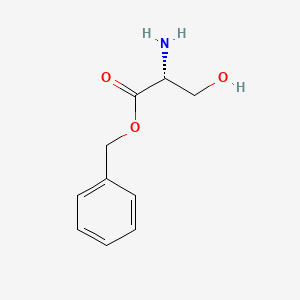

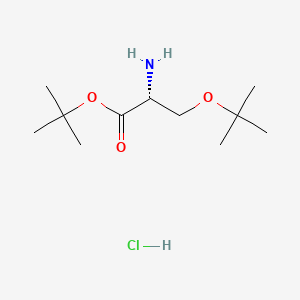

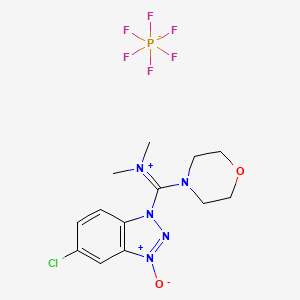

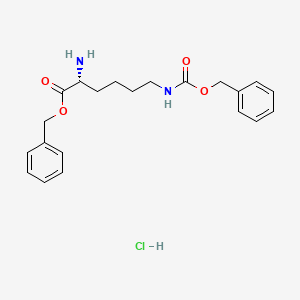

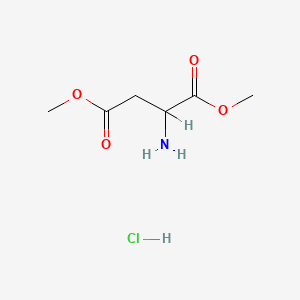

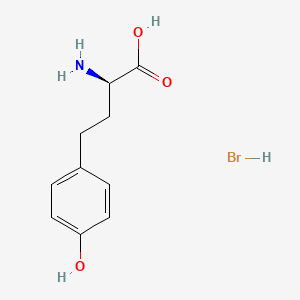

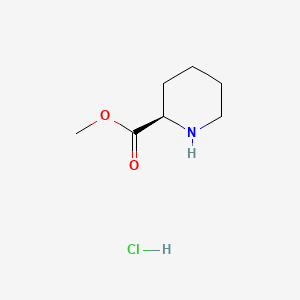

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.